molecular formula C8H12FNO B13696261 3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol

3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol

Cat. No.: B13696261
M. Wt: 157.19 g/mol
InChI Key: GJFRAKLIACMCFE-UHFFFAOYSA-N
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Description

3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C8H12FNO and a molecular weight of 157.19 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with an ethynyl group and a fluoroethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound.

Preparation Methods

The synthesis of 3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyrrolidine precursor with ethynyl and fluoroethyl reagents under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

    3-Ethynylpyrrolidine: Lacks the fluoroethyl group, resulting in different chemical and biological properties.

    1-(2-Fluoroethyl)pyrrolidin-3-ol:

    3-Ethynyl-1-(2-chloroethyl)pyrrolidin-3-ol:

Properties

Molecular Formula

C8H12FNO

Molecular Weight

157.19 g/mol

IUPAC Name

3-ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol

InChI

InChI=1S/C8H12FNO/c1-2-8(11)3-5-10(7-8)6-4-9/h1,11H,3-7H2

InChI Key

GJFRAKLIACMCFE-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCN(C1)CCF)O

Origin of Product

United States

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